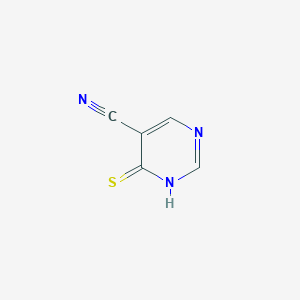
(S)-2-Amino-3-methylbutan-1-ol hydrochloride
Overview
Description
(S)-2-Amino-3-methylbutan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
Target of Action
L-Valinol hydrochloride is a complex compound with a variety of potential targets. It belongs to the class of organic compounds known as 1,2-aminoalcohols, which contain an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .
Mode of Action
It’s known that the compound’s structural and electronic properties are similar at zero pressure
Biochemical Pathways
L-Valinol hydrochloride may potentially influence the biosynthesis of branched-chain amino acids (BCAAs) such as L-valine, L-isoleucine, and L-leucine . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of L-valinol hydrochloride are not fully understood yet. It is known that L-valine, a closely related compound, is involved in several biochemical reactions. The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . It is plausible that L-valinol hydrochloride may interact with similar enzymes and proteins.
Cellular Effects
The cellular effects of L-valinol hydrochloride are not well-documented. L-valine, a similar compound, is known to have various effects on cells. For instance, L-valine can improve the lactation function of breeding animals . It can also enhance phagocytosis of macrophages to drug-resistant pathogens . It is possible that L-valinol hydrochloride may have similar effects on cells.
Molecular Mechanism
It is known that L-valine, a similar compound, can activate the PI3K/Akt1 signaling pathway and inhibit the activity of arginase to increase the expression of NO . This suggests that L-valinol hydrochloride might exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of different dosages of L-valinol hydrochloride in animal models have not been extensively studied. It is known that L-valine, a similar compound, is an essential amino acid in the diet of animals .
Metabolic Pathways
L-valine, a similar compound, is known to be involved in several metabolic pathways .
Transport and Distribution
It is known that L-valine, a similar compound, can be transported by system L amino acid transporters .
Subcellular Localization
It is known that proteins can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methylbutan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-Amino-3-methylbutan-1-ol.
Reaction with Hydrochloric Acid: The chiral precursor is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes:
Bulk Synthesis: Large quantities of the chiral precursor are reacted with hydrochloric acid in reactors designed for efficient mixing and temperature control.
Purification: The resulting product is purified using techniques such as crystallization or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution Reagents: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: Formed through oxidation.
Amines and Alcohols: Resulting from reduction.
Various Derivatives: Produced through substitution reactions.
Scientific Research Applications
(S)-2-Amino-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-methylbutan-1-ol hydrochloride: The enantiomer of (S)-2-Amino-3-methylbutan-1-ol hydrochloride, with different biological activity.
2-Amino-2-methylpropan-1-ol hydrochloride: A structurally similar compound with distinct chemical properties.
2-Amino-3-methylbutanoic acid hydrochloride: Another related compound with different functional groups.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This uniqueness makes it valuable in applications requiring high stereochemical purity and specific interactions with biological targets.
Properties
IUPAC Name |
(2S)-2-amino-3-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(2)5(6)3-7;/h4-5,7H,3,6H2,1-2H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYONGLLQMUYOPP-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647395 | |
| Record name | (2S)-2-Amino-3-methylbutan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17016-89-6 | |
| Record name | (2S)-2-Amino-3-methylbutan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-methylbutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Valinol hydrochloride, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSD9XWZ26Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)




![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)


![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)




